molecular formula C25H40ClN9O8 B6295852 Boc-Gln-Ala-Arg-pNA Hydrochloride CAS No. 2237216-26-9

Boc-Gln-Ala-Arg-pNA Hydrochloride

Cat. No. B6295852
CAS RN: 2237216-26-9
M. Wt: 630.1 g/mol
InChI Key: NSDSFDHDEVPEQB-NZZVAKLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gln-Ala-Arg-pNA Hydrochloride (BGAAR-pNA) is an amino acid-based peptide that is widely used in scientific research. It is a peptide that has been used for a variety of applications, including protein structure analysis, peptide synthesis, and enzyme activity studies. BGAAR-pNA is a small peptide of five amino acids, with the sequence Boc-Gln-Ala-Arg-pNA, and is a member of the p-nitroanilide (pNA) family of peptides. It is an important tool for researchers as it can be used to study a variety of biological processes.

Scientific Research Applications

Boc-Gln-Ala-Arg-pNA Hydrochloride has a wide range of applications in scientific research. It has been used to study protein structure and function, as well as enzyme activity. It has also been used to study the effects of peptide-receptor interactions, and to investigate the effects of post-translational modifications on protein structure and activity. Boc-Gln-Ala-Arg-pNA Hydrochloride is also used to study the effects of peptide-protein interactions on gene expression.

Mechanism of Action

Boc-Gln-Ala-Arg-pNA Hydrochloride is a peptide that binds to specific receptors on the cell surface. When the peptide binds to its receptor, it induces a conformational change in the receptor. This conformational change results in the activation of a signal transduction pathway, which leads to a variety of cellular responses.
Biochemical and Physiological Effects
Boc-Gln-Ala-Arg-pNA Hydrochloride has a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to modulate the expression of genes involved in cell growth and differentiation. In addition, Boc-Gln-Ala-Arg-pNA Hydrochloride has been shown to modulate the activity of ion channels and receptors, which can lead to changes in cell signaling and responses.

Advantages and Limitations for Lab Experiments

The use of Boc-Gln-Ala-Arg-pNA Hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and purify, making it suitable for use in a variety of laboratory applications. Another advantage is that it can be used to study a variety of biological processes, including protein structure and function, enzyme activity, and post-translational modifications. However, one limitation of Boc-Gln-Ala-Arg-pNA Hydrochloride is that it is not very stable, and must be stored and handled carefully.

Future Directions

The use of Boc-Gln-Ala-Arg-pNA Hydrochloride in scientific research is an active area of research. There are a number of potential future directions for this research. One potential direction is the development of more stable peptides that can be used in a variety of laboratory experiments. Another potential direction is the development of new methods for studying protein structure and function. Additionally, new methods for studying post-translational modifications and the effects of peptide-receptor interactions could be developed. Finally, new methods for studying the effects of peptide-protein interactions on gene expression could be explored.

Synthesis Methods

Boc-Gln-Ala-Arg-pNA Hydrochloride is synthesized by a solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of protected amino acids to a resin support. The first step is to attach the Boc-protected amino acid to the resin, followed by the addition of the Gln-protected amino acid. This is followed by the addition of the Ala-protected amino acid, and then the Arg-protected amino acid. Finally, the pNA group is attached to complete the synthesis.

properties

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N9O8.ClH/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41;/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29);1H/t14-,17-,18-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDSFDHDEVPEQB-NZZVAKLFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40ClN9O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gln-Ala-Arg-pNA Hydrochloride

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